N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring:
- A 2,5-dimethoxyphenyl group attached via an acetamide linkage at the 1-position of the pyrimidine ring.
- A 3,4-dimethylbenzyl substituent at the 3-position of the pyrimidine core.
- A 2,4-dioxo functional group on the pyrimidine ring.
The thieno[3,2-d]pyrimidine scaffold is notable for its fused heterocyclic structure, combining a thiophene ring with a pyrimidine system. This framework is associated with diverse bioactivities, including anticonvulsant, anticancer, and kinase inhibitory properties . The electron-donating methoxy groups on the phenyl ring may enhance solubility and modulate receptor binding, while the 3,4-dimethylbenzyl moiety contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-15-5-6-17(11-16(15)2)13-28-24(30)23-20(9-10-34-23)27(25(28)31)14-22(29)26-19-12-18(32-3)7-8-21(19)33-4/h5-12,20,23H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOQTFVBPYXMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 423.52 g/mol. The compound features a complex structure that includes a thienopyrimidine core and methoxy groups which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds in this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation. They often target the MEK/ERK pathway which is frequently dysregulated in various cancers .
- Case Study : A related compound demonstrated significant growth inhibition in human cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma and breast cancer cell lines respectively .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research suggests that thienopyrimidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
Neuroprotective Effects
Some studies indicate that derivatives of this compound might have neuroprotective effects. By acting on G-protein-coupled receptors (GPCRs), these compounds can influence neurotransmitter release and neuronal survival under stress conditions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
These properties suggest that the compound could be effectively absorbed and utilized in therapeutic contexts.
Scientific Research Applications
Biological Activities
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities:
- Antitumor Activity : Compounds with similar structures have shown effectiveness in inhibiting tumor cell proliferation. For example, derivatives synthesized in various studies demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 .
- Antimicrobial Properties : Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial efficacy. Studies suggest that these compounds can inhibit the growth of various pathogens due to their ability to interfere with cellular processes .
- Anti-inflammatory Effects : The anti-inflammatory potential of thieno derivatives has been documented in several studies. These compounds may modulate inflammatory pathways and provide therapeutic benefits in conditions characterized by chronic inflammation .
Therapeutic Applications
The unique structure of N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide positions it as a candidate for several therapeutic applications:
- Cancer Treatment : Given its antitumor activity, this compound may serve as a lead structure for developing targeted cancer therapies.
- Infectious Diseases : Its antimicrobial properties could be harnessed to develop new antibiotics or antifungal agents.
- Inflammatory Disorders : The anti-inflammatory effects suggest potential use in treating diseases such as arthritis or other inflammatory conditions.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety of thieno[3,2-d]pyrimidine derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thieno derivatives that showed promising results against multiple cancer cell lines .
- Another research article focused on the antimicrobial properties of these compounds against resistant strains of bacteria and fungi, indicating their potential as new therapeutic agents in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Compound A : 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide (ChemSpider ID: 912886-39-6)
- Key Differences :
- Substituents: Contains a 2,5-dichlorophenyl group (electron-withdrawing) instead of 2,5-dimethoxyphenyl (electron-donating).
- Side Chain: Features a phenethyl acetamide group rather than a 3,4-dimethylbenzyl moiety.
- Impact : The dichlorophenyl group may reduce solubility compared to dimethoxyphenyl, while the phenethyl chain could alter binding affinity to targets like kinases or neurotransmitter receptors .
Compound B : N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide
- Key Differences: Core Modification: Incorporates a cyclopenta-fused thienopyrimidine instead of a simple thieno[3,2-d]pyrimidine. Substituents: Lacks the 3,4-dimethylbenzyl group; instead, it has a phenylacetamide substituent.
- This compound showed moderate neuroexcitatory activity in preliminary studies .
Analogues with Pyrimidine-Based Scaffolds
Compound C : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences: Core: A dihydropyrimidin-2-ylthio system instead of thieno[3,2-d]pyrimidine. Substituents: Contains a thioether linkage and 2,3-dichlorophenyl group.
- Impact : The thioether group may improve metabolic stability but reduce selectivity due to higher reactivity. This compound exhibited anticonvulsant activity in rodent models .
Compound D : N-[(2,4-dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide
- Key Differences: Core: Quinazoline instead of thienopyrimidine. Substituents: A benzyl group at the 1-position and dichlorophenylmethyl at the 3-position.
- Impact: Quinazoline derivatives are known for kinase inhibition (e.g., EGFR). The dichlorophenyl group here may enhance cytotoxicity but increase off-target effects .
Bioactivity and Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups :
- Core Rigidity: Fused systems like cyclopenta-thienopyrimidine (Compound B) show improved target engagement but may limit synthetic accessibility .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous thienopyrimidines, such as condensation of enaminones with amino derivatives (e.g., using DMF-DMA as in ).
- Bioactivity Clustering : Compounds with similar pyrimidine cores and acetamide side chains cluster together in bioactivity profiles, suggesting shared targets (e.g., kinases, ion channels) .
- Contradictions : While structural similarity often predicts bioactivity (), substituent variations (e.g., dichlorophenyl vs. dimethoxyphenyl) can drastically alter selectivity and toxicity .
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Core formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions.
- Substitution : Introducing aryl/alkyl groups (e.g., 3,4-dimethylbenzyl) via nucleophilic substitution or coupling reactions.
- Acetamide linkage : Coupling the thienopyrimidine core with the N-(2,5-dimethoxyphenyl) group using reagents like EDCI/HOBt in solvents such as DMF or THF .
Q. Critical factors :
- Temperature : Higher yields (e.g., 58–95%) are achieved at controlled reflux temperatures (e.g., 80–100°C) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Triethylamine or pyridine improves substitution reactions by neutralizing acidic byproducts .
Q. Methodological recommendation :
- Use LC-MS and ¹H NMR (DMSO-d₆) to monitor reaction progress and confirm structural integrity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
Analytical workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆) detects aromatic protons (δ 6.96–8.62 ppm), methoxy groups (δ ~3.77 ppm), and acetamide protons (δ ~2.03 ppm) .
- ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.
Mass Spectrometry (LC-MS) :
Elemental Analysis :
- Validate %C, %H, %N against theoretical values (e.g., C₃₀H₃₃N₅O₆S: C 61.73%, H 5.63%) .
Q. Data interpretation tip :
- Compare spectral data with structurally similar compounds (e.g., N-[2-(4-chlorophenyl)ethyl] analogs) to resolve ambiguities .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across structural analogs?
Case example :
- Analogs with 3,4-dimethylbenzyl vs. 4-fluorobenzyl substituents show divergent activity profiles (e.g., antimicrobial vs. anticancer) .
Q. Resolution approach :
Structure-Activity Relationship (SAR) analysis :
- Map substituent effects using a table:
| Substituent (R-group) | Biological Activity | Key Interactions |
|---|---|---|
| 3,4-Dimethylbenzyl | Moderate kinase inhibition | Hydrophobic pocket binding |
| 4-Fluorobenzyl | Enhanced cytotoxicity | Halogen bonding with target |
Dose-response profiling :
- Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
Target validation :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Q. How can researchers optimize experimental design for studying this compound’s mechanism of action?
Integrated workflow :
In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ ranges of 1–10 µM .
Molecular docking :
Pharmacokinetics :
- Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .
Q. Data normalization :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to solvent-only baselines .
Q. What computational methods are suitable for predicting this compound’s physicochemical properties?
Recommended tools :
Q. Validation :
- Compare computed logP with experimental HPLC retention times .
Q. How should researchers address discrepancies in synthetic yields across batches?
Root-cause analysis :
Reagent purity : Ensure anhydrous solvents (DMF, THF) and fresh coupling reagents .
Temperature gradients : Use jacketed reactors for uniform heating .
Workup protocols :
- Adjust pH during acid/base extractions to minimize decomposition of labile groups (e.g., acetamide) .
Q. Statistical optimization :
- Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent volume, stoichiometry) .
Q. What are the best practices for comparing this compound’s bioactivity with its structural analogs?
Standardized protocol :
Biological assays :
- Use identical cell lines, passage numbers, and assay conditions (e.g., 48-hour incubation) .
Data reporting :
- Include Hill slopes and 95% confidence intervals for IC₅₀ values .
Benchmarking :
Q. How can crystallography aid in understanding this compound’s interactions with biological targets?
Case study :
- Co-crystallization with kinases (e.g., PDB ID 4HX3) reveals key interactions:
- Thienopyrimidine core forms π-π stacking with phenylalanine residues.
- Acetamide group hydrogen-bonds with catalytic lysine .
Q. Practical steps :
- Grow single crystals via vapor diffusion (e.g., 20% PEG 8000 in Tris-HCl buffer) .
- Use synchrotron radiation (λ = 0.9 Å) for high-resolution data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
